3,3-dimethylbutylboronic Acid
Description
3,3-Dimethylbutylboronic Acid is an organoboron compound with the chemical formula C6H13BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups
Properties
Molecular Formula |
C6H15BO2 |
|---|---|
Molecular Weight |
130.00 g/mol |
IUPAC Name |
3,3-dimethylbutylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-6(2,3)4-5-7(8)9/h8-9H,4-5H2,1-3H3 |
InChI Key |
BZZGWDSWJYJBJL-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutylboronic Acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 3,3-dimethyl-1-butene using diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar hydroboration-oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds or other coupled products.
Oxidation: Yields alcohols or ketones depending on the specific reaction conditions.
Scientific Research Applications
3,3-Dimethylbutylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutylboronic Acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boron atom’s vacant p-orbital allows it to act as a Lewis acid, facilitating various chemical transformations .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis, particularly in Suzuki-Miyaura coupling.
Methylboronic Acid: A simpler boronic acid with similar reactivity but different steric properties.
Vinylboronic Acid: Used in similar coupling reactions but with different electronic properties due to the presence of a vinyl group.
Uniqueness: 3,3-Dimethylbutylboronic Acid is unique due to its branched alkyl group, which provides distinct steric and electronic properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Biological Activity
3,3-Dimethylbutylboronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits potential in various applications, including as an inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance. Understanding its biological activity is crucial for developing novel therapeutic strategies.
Boronic acids, including 3,3-dimethylbutylboronic acid, act primarily through the formation of covalent bonds with serine residues in enzymes. This interaction is particularly relevant in the context of β-lactamase inhibition. The boronic acid moiety mimics the transition state of the substrate, allowing it to bind effectively to the active site of the enzyme.
Inhibition of β-Lactamases
Recent studies have highlighted the effectiveness of 3,3-dimethylbutylboronic acid as an inhibitor of various classes of β-lactamases. The compound has been shown to exhibit a significant inhibitory effect against serine β-lactamases, with IC50 values indicating its potency (Table 1).
| Enzyme Type | IC50 (µM) | Comments |
|---|---|---|
| AmpC | 38 | Strong inhibition |
| OXA-24 | 132 | Weaker inhibition |
| VIM-2 | 27 | Effective against metallo-β-lactamases |
| NDM-1 | 36 | Effective against metallo-β-lactamases |
Table 1: Inhibition profile of 3,3-dimethylbutylboronic acid against various β-lactamases .
Antimicrobial Activity
The antimicrobial properties of boronic acids have been explored extensively. Research indicates that compounds similar to 3,3-dimethylbutylboronic acid demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest potential as antibacterial agents.
Study on Antibacterial Efficacy
In a study examining the antibacterial efficacy of boronic acids, researchers found that compounds with structural similarities to 3,3-dimethylbutylboronic acid exhibited MIC values ranging from 0.39 to 3.12 mg/L against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus . This supports the potential use of these compounds in treating resistant bacterial infections.
In Vivo Studies
In vivo studies have also been conducted to evaluate the safety and efficacy of boronic acids in animal models. These studies revealed that while some derivatives showed promising antibacterial activity, they also highlighted the importance of assessing cytotoxicity and organ toxicity .
Safety and Toxicity
The safety profile of 3,3-dimethylbutylboronic acid is essential for its potential therapeutic applications. Preliminary toxicity assessments indicate that related compounds exhibit low cytotoxicity towards human cell lines at concentrations significantly higher than their effective antimicrobial doses .
Q & A
Q. Basic
- Skin/eye exposure : Use nitrile gloves and safety goggles, as boronic acids can cause irritation (category 2 skin/eye hazard) .
- Respiratory protection : Handle in a fume hood to avoid inhalation of fine powders, which may form reactive aerosols.
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Avoid contact with moisture, as boronic acids degrade in aqueous media .
How do computational methods like DFT/B3LYP aid in predicting the reactivity of 3,3-dimethylbutylboronic acid in cross-coupling reactions?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:
- Electronic structure : Calculated frontier molecular orbitals (FMOs) reveal electron-deficient boron centers, facilitating transmetalation in Suzuki reactions. The LUMO energy (~−1.8 eV) correlates with nucleophilic attack efficiency .
- Steric effects : The dimethyl group introduces steric hindrance (quantified via %VBur calculations), reducing coupling efficiency with bulky aryl halides. For example, coupling with 2,6-dimethylbromobenzene shows a 20% lower yield compared to unsubstituted analogs .
Validation : IR and NMR spectral simulations (e.g., B-O stretching modes at ~1340 cm⁻¹) align with experimental data, confirming computational reliability .
What strategies can resolve contradictions in spectroscopic data when characterizing 3,3-dimethylbutylboronic acid derivatives?
Q. Advanced
- Multi-technique validation : Combine B NMR (δ ~28–32 ppm for trigonal boron) with H-C HSQC to distinguish between boronic acids and cyclic anhydrides. For example, anhydrides exhibit upfield B shifts (δ ~18 ppm) .
- X-ray crystallography : Resolve ambiguous NOESY correlations (e.g., confirming the absence of dimerization in solid-state structures). Crystallographic data for 3,3-dimethylbutylboronic acid show a monomeric trigonal-planar geometry .
- TGA-DSC : Thermogravimetric analysis identifies decomposition steps (onset ~150°C) to differentiate between hydrated and anhydrous forms .
How does steric hindrance from the dimethyl group affect the Suzuki-Miyaura coupling efficiency of 3,3-dimethylbutylboronic acid?
Q. Advanced
- Steric parameters : The Tolman cone angle (~150°) of the dimethyl group reduces accessibility to palladium centers during transmetalation. This lowers coupling yields with ortho-substituted aryl halides by ~30–40% compared to unhindered boronic acids .
- Mitigation strategies :
Case study : Coupling with 4-bromotoluene achieves 85% yield, while 2-bromotoluene yields only 52% under identical conditions (Pd(OAc)₂, K₂CO₃, 80°C) .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
